molecular formula C17H14FN3O4 B15000773 (4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B15000773
M. Wt: 343.31 g/mol
InChI Key: ILZCPOGKKYQLSU-UHFFFAOYSA-N
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Description

(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a hydrazone linkage, and substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with an appropriate carboxylic acid derivative to form the oxazole ring.

    Substitution Reactions: Introduction of the 3,5-dimethoxyphenyl group through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrazone linkage or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14FN3O4/c1-23-13-7-10(8-14(9-13)24-2)16-19-15(17(22)25-16)21-20-12-5-3-11(18)4-6-12/h3-9,22H,1-2H3

InChI Key

ILZCPOGKKYQLSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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